2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]-N-(propan-2-yl)acetamide
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Overview
Description
2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound featuring a quinoline core, an oxadiazole ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-(PROPAN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the quinoline and oxadiazole intermediates. One efficient method for synthesizing 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . This method allows for the formation of the oxadiazole ring at ambient temperature, which is advantageous for maintaining the integrity of sensitive functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-(PROPAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the quinoline or oxadiazole rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential pharmacological activities, such as antimicrobial or anticancer properties, are of significant interest.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-(PROPAN-2-YL)ACETAMIDE likely involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and quinoline core may contribute to its binding affinity and specificity, potentially inhibiting or modulating the activity of these targets. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-(PROPAN-2-YL)ACETAMIDE is unique due to its combination of a quinoline core and an oxadiazole ring, which may confer distinct biological activities and chemical reactivity compared to other compounds. Its cyclopropyl group further enhances its structural uniqueness, potentially affecting its pharmacokinetic properties and target specificity.
Properties
Molecular Formula |
C19H20N4O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C19H20N4O3/c1-11(2)20-16(24)10-23-15-6-4-3-5-13(15)14(9-17(23)25)19-21-18(22-26-19)12-7-8-12/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,20,24) |
InChI Key |
VIFKHWQSZFISMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN1C2=CC=CC=C2C(=CC1=O)C3=NC(=NO3)C4CC4 |
Origin of Product |
United States |
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